molecular formula C21H20O9 B601086 Doxorubicinolone (Mixture of Diastereomers) CAS No. 210837-88-0

Doxorubicinolone (Mixture of Diastereomers)

Cat. No.: B601086
CAS No.: 210837-88-0
M. Wt: 416.4 g/mol
InChI Key: CGVVIRBOJFDFBH-PTIJRGHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicinolone is a metabolite of Epirubicin . It has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is used as a reference standard in food and beverage analysis .


Molecular Structure Analysis

The molecular structure of Doxorubicinolone is represented by the formula C21H20O9 . It is a chiral molecule .


Physical and Chemical Properties Analysis

Doxorubicinolone has a molecular weight of 416.4 g/mol . It has a molecular formula of C21H20O9 . Other physical and chemical properties specific to Doxorubicinolone are not provided in the search results.

Scientific Research Applications

Analytical Methods for Doxorubicin and its Metabolites

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous determination of doxorubicin and its major metabolites, including doxorubicinol, doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone in biological samples. These methods offer high sensitivity and specificity, essential for pharmacokinetic studies and understanding the drug's metabolism and distribution within the body. For example, a study by Choi et al. (2020) developed and validated an LC-MS/MS method for quantifying doxorubicin and its metabolites in mouse plasma, significantly contributing to pharmacokinetic research (Choi et al., 2020).

Role in Cardiotoxicity Studies

Doxorubicin's clinical utility is limited by its cardiotoxic effects. Studies have shown that doxorubicinolone, along with doxorubicinol, may play a significant role in the drug's cardiotoxicity. Understanding the effects of these metabolites on cardiac tissue is crucial for developing strategies to mitigate adverse effects without compromising anticancer efficacy. Research has demonstrated that doxorubicinolone is a potent inhibitor of membrane-associated ion pumps in cardiac muscle, which may contribute to doxorubicin-induced cardiotoxicity (Boucek et al., 1987).

Impact on Anticancer Efficacy

While the focus on doxorubicinolone often relates to understanding and mitigating toxicity, its formation and interactions also provide insight into the drug's overall efficacy and safety profile in cancer treatment. Studies that characterize the metabolic pathways of doxorubicin, including the formation of doxorubicinolone, help in optimizing therapeutic regimens and developing novel formulations aimed at reducing toxicity (Cagel et al., 2017).

Mechanism of Action

Target of Action

Doxorubicinolone, also known as Doxorubicin, primarily targets DNA-associated enzymes . These enzymes play a crucial role in DNA replication and repair, which are essential processes for cell survival and proliferation .

Mode of Action

Doxorubicinolone interacts with its targets through two primary mechanisms :

Biochemical Pathways

The interaction of Doxorubicinolone with its targets affects several biochemical pathways . One key pathway is the Bcl-2/Bax apoptosis pathway . Doxorubicinolone activates various molecular signals, including AMPK (AMP-activated protein kinase), which influences this pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Pharmacokinetics

The pharmacokinetics of Doxorubicinolone involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The interaction of Doxorubicinolone with its targets and the subsequent changes in biochemical pathways lead to significant molecular and cellular effects . The most notable effect is the induction of apoptosis , or programmed cell death . This is a result of DNA damage and the activation of the Bcl-2/Bax apoptosis pathway . Additionally, Doxorubicinolone can induce necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .

Biochemical Analysis

Biochemical Properties

Doxorubicinolone (Mixture of Diastereomers) plays a crucial role in the biochemical reactions associated with the metabolism of doxorubicin. As a metabolite, it is formed through the enzymatic reduction of doxorubicin. The primary enzyme involved in this process is carbonyl reductase, which catalyzes the reduction of the carbonyl group on doxorubicin to form doxorubicinolone. This interaction highlights the importance of carbonyl reductase in the metabolic pathway of doxorubicin and its derivatives .

In addition to carbonyl reductase, doxorubicinolone (Mixture of Diastereomers) interacts with various biomolecules, including DNA and proteins. The compound’s structure allows it to intercalate with DNA, similar to its parent molecule doxorubicin. This intercalation can disrupt DNA replication and transcription processes, leading to cytotoxic effects. Furthermore, doxorubicinolone can form complexes with proteins, potentially affecting their function and stability .

Cellular Effects

Doxorubicinolone (Mixture of Diastereomers) exerts significant effects on various types of cells and cellular processes. In cancer cells, it can induce cytotoxicity by intercalating with DNA and disrupting essential cellular functions. This disruption can lead to apoptosis, or programmed cell death, which is a desired outcome in cancer treatment. Additionally, doxorubicinolone can affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis .

The compound also influences gene expression by altering the transcriptional activity of specific genes. This can result in changes in cellular metabolism, including the inhibition of key metabolic pathways. The overall impact of doxorubicinolone on cellular function is complex and multifaceted, reflecting its interactions with various biomolecules and cellular processes .

Molecular Mechanism

The molecular mechanism of action of doxorubicinolone (Mixture of Diastereomers) involves several key interactions at the molecular level. One of the primary mechanisms is the intercalation of the compound into DNA, which disrupts the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Additionally, doxorubicinolone can bind to and inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. By inhibiting topoisomerase II, doxorubicinolone can induce DNA damage and promote cell death. The compound’s interactions with proteins and other biomolecules further contribute to its cytotoxic effects, highlighting its multifaceted mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxorubicinolone (Mixture of Diastereomers) can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of secondary metabolites, which may have different biological activities .

Long-term studies have shown that doxorubicinolone can have sustained effects on cellular function, including prolonged inhibition of DNA replication and transcription. These long-term effects are particularly relevant in the context of cancer treatment, where sustained cytotoxicity is often desired .

Dosage Effects in Animal Models

The effects of doxorubicinolone (Mixture of Diastereomers) can vary significantly with different dosages in animal models. At low doses, the compound can induce mild cytotoxicity and inhibit cell proliferation. At higher doses, doxorubicinolone can cause severe cytotoxicity and induce apoptosis in a wide range of cell types .

Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of doxorubicinolone can lead to toxic effects, including damage to healthy tissues and organs. These findings underscore the importance of careful dosage optimization in the use of doxorubicinolone for therapeutic purposes .

Metabolic Pathways

Doxorubicinolone (Mixture of Diastereomers) is involved in several metabolic pathways, primarily related to the metabolism of doxorubicin. The compound is formed through the reduction of doxorubicin by carbonyl reductase, and it can undergo further metabolism to form secondary metabolites. These metabolic pathways involve various enzymes and cofactors, highlighting the complexity of doxorubicinolone’s metabolic fate .

The presence of multiple stereocenters in doxorubicinolone allows for the formation of different diastereomers, each with potentially distinct biological activities. This stereochemical diversity adds another layer of complexity to the compound’s metabolic pathways and its interactions with biomolecules .

Transport and Distribution

The transport and distribution of doxorubicinolone (Mixture of Diastereomers) within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. The compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects .

Once inside the cell, doxorubicinolone can bind to various intracellular proteins, affecting its localization and distribution. The compound’s ability to intercalate with DNA also influences its distribution within the nucleus, where it can disrupt essential cellular processes .

Subcellular Localization

Doxorubicinolone (Mixture of Diastereomers) exhibits specific subcellular localization patterns that are critical for its activity and function. The compound primarily localizes to the nucleus, where it can intercalate with DNA and inhibit transcription and replication processes . This nuclear localization is facilitated by the compound’s structure, which allows it to penetrate the nuclear envelope and interact with nuclear components.

In addition to the nucleus, doxorubicinolone can also localize to other subcellular compartments, including the cytoplasm and mitochondria. These localizations can influence the compound’s interactions with various biomolecules and its overall biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Doxorubicinolone involves the conversion of Doxorubicin, a natural product, to its aglycone form, followed by reduction and cyclization to form the diastereomeric mixture of Doxorubicinolone.", "Starting Materials": [ "Doxorubicin", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Doxorubicin is treated with acetic acid and methanol to remove the sugar moiety and form Doxorubicin aglycone.", "The aglycone is then reduced with sodium borohydride in methanol to form Doxorubicinol.", "Doxorubicinol is then treated with hydrochloric acid to form the diastereomeric mixture of Doxorubicinolone.", "The mixture is then neutralized with sodium hydroxide and purified by column chromatography to obtain the final product." ] }

CAS No.

210837-88-0

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1

InChI Key

CGVVIRBOJFDFBH-PTIJRGHASA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.